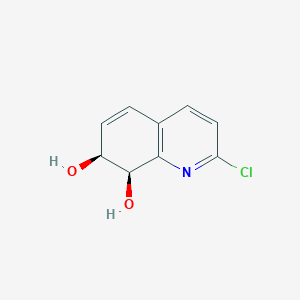
Alatachalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alatachalcone is a natural compound derived from the roots of Glycyrrhiza Alata, a plant that grows in the Middle East and North Africa. This compound has gained considerable attention in recent years due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Applications De Recherche Scientifique
Anti-Tumor Properties
Alatachalcone, extracted from the medicinal plant Lophira alata, demonstrates potential anti-tumor properties. It has been isolated as an inhibitor of Epstein-Barr virus (EBV) activation induced by the tumor promoter teleocidin B-4. This compound also exhibits significant inhibitory activities against teleocidin B-4-induced inflammation in mouse ear and inhibits tumor promotion in mouse skin initiated by 12-O-tetradecanoylphorbol-13-acetate (TPA) (Murakami et al., 1992).
Phytochemistry
Alatachalcone, along with other compounds like lophiroflavan A and lophirochalcone, has been identified in the stem bark of Lophira alata. These compounds, obtained as permethyl ether derivatives, were studied for their structure and properties using spectroscopic and chemical evidence (Tih et al., 1992).
Additional Bioactive Compounds
Further research on Lophira alata led to the isolation of other flavonoid-type anti-tumor promoters, including azobechalcone A and isolophirachalcone. These compounds, along with alatachalcone, showed potent inhibitory activities against EBV early antigen induction by teleocidin B-4, suggesting their potential as anti-tumor promoters (Murakami et al., 1992).
Ethnopharmacological Relevance
Alatachalcone is part of the ethnopharmacological landscape, often studied for its medicinal properties derived from traditional uses. Studies have been conducted on various medicinal plants, including those similar to Lophira alata, to evaluate their anti-inflammatory properties in both in vivo and in vitro models, indicating a broader context of use in traditional medicine (Toffoli-Kadri et al., 2014).
Propriétés
Numéro CAS |
142451-50-1 |
|---|---|
Nom du produit |
Alatachalcone |
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
1009 g/mol |
Nom IUPAC |
(E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)41-19-16-38(65)26-50(41)70)59(33-7-13-36(63)14-8-33)75-60(46)45-28-44(51(71)29-52(45)72)54-42-20-17-39(66)27-53(42)74-58(32-5-11-35(62)12-6-32)55(54)43-23-31(4-22-48(43)68)3-21-47(67)40-18-15-37(64)25-49(40)69/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+ |
Clé InChI |
BGVKMLWXPHVRBN-WSVFEZOKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)/C=C/C(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |
SMILES |
C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |
Synonymes |
Alatachalcone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)